molecular formula C19H12FNO3S B10989613 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one

3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one

Cat. No.: B10989613
M. Wt: 353.4 g/mol
InChI Key: UKGSWNUKZLNNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and chromenone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a 2-fluorophenyl thiourea with α-haloketones under basic conditions. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The final step involves coupling the thiazole and chromenone intermediates under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.

    Coupling Reactions: The thiazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the chromenone moiety contributes to its overall stability and bioavailability. These interactions result in the modulation of cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H12FNO3S

Molecular Weight

353.4 g/mol

IUPAC Name

3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxychromen-2-one

InChI

InChI=1S/C19H12FNO3S/c1-23-12-6-7-17-11(8-12)9-14(19(22)24-17)16-10-25-18(21-16)13-4-2-3-5-15(13)20/h2-10H,1H3

InChI Key

UKGSWNUKZLNNIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.